(3,5-Difluorophenyl)methanide; bromozincylium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)methanide; bromozincylium typically involves the reaction of 3,5-difluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Difluorobenzyl bromide+Zn→(3,5-Difluorophenyl)methanide; bromozincylium
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)methanide; bromozincylium primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . It can also participate in other types of reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry
In chemistry, (3,5-Difluorophenyl)methanide; bromozincylium is widely used in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, biaryl compounds synthesized via Suzuki-Miyaura coupling are often used in pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in synthesizing complex organic molecules makes it valuable for manufacturing specialty chemicals .
Mechanism of Action
The mechanism of action for (3,5-Difluorophenyl)methanide; bromozincylium in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the organic group from the zinc compound to the boron reagent, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boron reagent.
Comparison with Similar Compounds
Similar Compounds
Benzylzinc bromide: Similar in structure but lacks the fluorine atoms.
Ethynylmagnesium bromide: Another organometallic compound used in similar types of reactions.
Uniqueness
The presence of fluorine atoms in (3,5-Difluorophenyl)methanide; bromozincylium imparts unique electronic properties, making it more reactive in certain types of reactions compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
bromozinc(1+);1,3-difluoro-5-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYJRVTQJKGIO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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